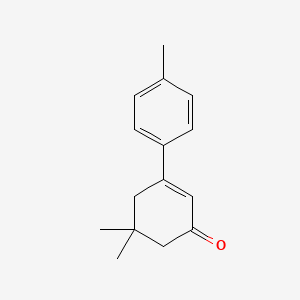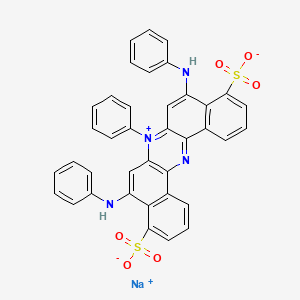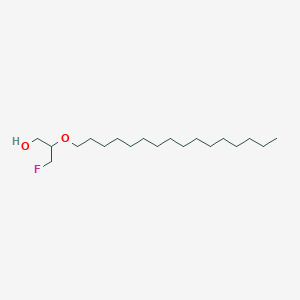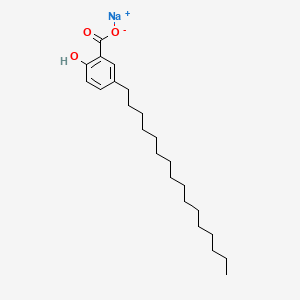
3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole is a heterocyclic compound that features both an imidazole and an indole ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a substituted indole with an imidazole derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize large-scale reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties .
作用機序
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole
- Fluorine-substituted indole-based imidazolines
Uniqueness
What sets 3-(4,5-Dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole apart from similar compounds is its unique combination of the imidazole and indole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
特性
CAS番号 |
66115-58-0 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
3-(4,5-dihydro-1H-imidazol-2-yl)-5-methoxy-1H-indole |
InChI |
InChI=1S/C12H13N3O/c1-16-8-2-3-11-9(6-8)10(7-15-11)12-13-4-5-14-12/h2-3,6-7,15H,4-5H2,1H3,(H,13,14) |
InChIキー |
CGKLYUFBQMPEAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2C3=NCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)

![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
